molecular formula C18H17ClFN3O3 B2472153 2-chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-21-4

2-chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2472153
CAS No.: 1105242-21-4
M. Wt: 377.8
InChI Key: WPFBHSYVXJZDHR-UHFFFAOYSA-N
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Description

This product, 2-chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide, is a high-purity chemical reagent intended for research and development purposes. Its complex structure, featuring a dihydropyridinone core and a pyrrolidine-carbonyl group, suggests potential as a key intermediate in medicinal chemistry and drug discovery programs. Researchers can utilize this compound in the synthesis of more complex molecules or as a standard in analytical studies. Its specific research value may lie in its potential to interact with biological targets; for instance, similar complex amides are investigated in the design of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation . The mechanism of action is not defined and is wholly dependent on the specific research context. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should consult the safety data sheet (SDS) and handle all materials according to their institutional laboratory safety protocols.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O3/c1-22-10-11(17(25)23-7-2-3-8-23)9-14(18(22)26)21-16(24)15-12(19)5-4-6-13(15)20/h4-6,9-10H,2-3,7-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBHSYVXJZDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)NC(=O)C2=C(C=CC=C2Cl)F)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C18H17ClFN3O3
  • Molecular Weight : 377.8 g/mol
  • IUPAC Name : 2-chloro-6-fluoro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide

The biological activity of this compound is primarily attributed to its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased p53 activity, promoting apoptosis in cancer cells.

Key Mechanisms:

  • MDM2 Inhibition : The compound exhibits a high binding affinity to MDM2, with reported inhibition constants (K_i) in the nanomolar range.
  • p53 Activation : By inhibiting MDM2, the compound enhances p53-mediated transcriptional activity, leading to increased expression of pro-apoptotic genes.
  • Antitumor Activity : Preclinical studies have shown that the compound can induce tumor regression in xenograft models.

Antitumor Efficacy

The following table summarizes the antitumor efficacy observed in various studies:

Study ReferenceDose (mg/kg)Tumor Regression (%)K_i (nM)
100100%<1
5086%6.4
30Moderate inhibition<10

Study on MDM2 Inhibition

A study published in Nature demonstrated that compounds similar to 2-chloro-6-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide effectively inhibited MDM2 and resulted in significant tumor growth inhibition in SJSA-1 xenograft models. The study reported that oral administration of the compound at doses of 100 mg/kg led to complete tumor regression in several cases.

HIV Activity

Another study explored the antiviral properties of related compounds with similar structural motifs. The results indicated that modifications at the 6-position significantly enhanced inhibitory activity against HIV-1, suggesting a potential dual application for this class of compounds in oncology and virology .

Comparison with Similar Compounds

Key Observations :

  • Dihydropyridinone vs. Other Heterocycles: The target compound’s dihydropyridinone scaffold is rare among analogues, which often employ pyridazinone (1227207-29-5) or pyrimidine (502927-99-3) cores. This may influence solubility and target selectivity.
  • Benzamide vs.
  • Substituent Effects: The chloro-fluoro combination on the benzamide ring is absent in most analogues, which instead prioritize bulkier groups (e.g., propyl, cyanophenyl) for steric effects .

Lumping Strategy and Grouping of Analogues

The lumping strategy (grouping compounds with similar structural or functional properties) highlights that analogues sharing benzamide or dihydropyridinone motifs (e.g., 1227207-29-5, 210962-59-7) may exhibit comparable physicochemical behaviors. For example:

  • Shared Reactivity : Compounds with pyrrolidine-carbonyl groups (e.g., target compound, 1227207-29-5) may undergo similar hydrolysis or metabolic pathways.
  • Divergent Stability: Halogenated benzamides (target compound) likely exhibit greater oxidative stability compared to cyanophenyl-substituted analogues (210962-59-7) .

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